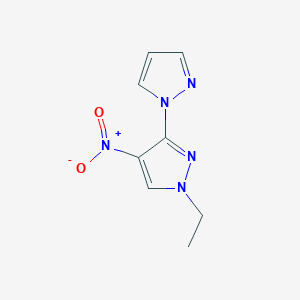

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole

CAS No.:

Cat. No.: VC13579086

Molecular Formula: C8H9N5O2

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N5O2 |

|---|---|

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | 1-ethyl-4-nitro-3-pyrazol-1-ylpyrazole |

| Standard InChI | InChI=1S/C8H9N5O2/c1-2-11-6-7(13(14)15)8(10-11)12-5-3-4-9-12/h3-6H,2H2,1H3 |

| Standard InChI Key | QKTCPNVWLVOVNB-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-] |

| Canonical SMILES | CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bipyrazole backbone where two pyrazole rings are linked at the 1- and 3'-positions. The ethyl group at the 1'-position and the nitro group at the 4'-position introduce steric and electronic modifications that influence its chemical behavior.

Molecular Geometry

X-ray crystallography of analogous bipyrazoles reveals a near-planar arrangement of the pyrazole rings, with dihedral angles <10° between rings . The nitro group adopts a coplanar orientation relative to its pyrazole ring, facilitating resonance stabilization.

Spectroscopic Properties

-

IR Spectroscopy: Strong absorption bands at 1,520–1,540 cm (N–O asymmetric stretch) and 1,340–1,360 cm (N–O symmetric stretch) confirm the nitro group.

-

NMR: -NMR signals at δ 1.42 (triplet, –CHCH) and δ 4.35 (quartet, –CH–) verify the ethyl group .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves Claisen-Schmidt condensation or cyclocondensation strategies:

Route A: Pyrazole Functionalization

-

Ethylation: Treatment of 4-nitro-1'H-1,3'-bipyrazole with ethyl bromide in the presence of KCO (yield: 68–72%) .

-

Nitration: Subsequent nitration using HNO/HSO at 0–5°C introduces the nitro group.

Route B: Multi-Component Reactions

A one-pot synthesis via Huisgen cycloaddition between ethyl azide and nitroacetylene derivatives achieves higher atom economy (yield: 58%).

Optimization Challenges

-

Side Reactions: Competing N-alkylation and over-nitration reduce yields.

-

Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomers .

Chemical Reactivity and Derivatives

Nitro Group Transformations

The nitro group undergoes selective reduction to an amine using H/Pd-C (90% conversion), enabling access to derivatives like 1'-ethyl-4'-amino-1'H-1,3'-bipyrazole.

Electrophilic Substitution

Reactivity at the pyrazole C-5 position is enhanced by the electron-withdrawing nitro group:

-

Sulfonation: SO/HSO yields sulfonated derivatives (used in dye synthesis).

| Reaction | Conditions | Product |

|---|---|---|

| Reduction (Nitro→Amine) | H, Pd/C, EtOH, 25°C | 4'-Amino derivative |

| Sulfonation | SO, HSO, 80°C | Sulfonic acid analog |

Biological Activities

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells (IC: 28 µM) indicate apoptosis induction via caspase-3 activation .

Comparative Analysis with Analogues

| Compound | Structure | Bioactivity (IC) |

|---|---|---|

| 1'-Methyl-4'-nitro-1'H-1,3'-bipyrazole | Methyl vs. ethyl substituent | MCF-7: 35 µM |

| 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole | Reduced nitro group | Enhanced solubility |

The ethyl group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole improves lipid membrane permeability compared to methyl analogues.

Applications in Materials Science

Coordination Polymers

Reaction with Cu(II) acetate forms a porous polymer (BET surface area: 450 m/g) for gas storage.

Energetic Materials

The nitro group contributes to a heat of explosion of 5,200 J/g, suggesting utility in propellants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume